6-methoxy-1,2-dimethylquinolinium iodide
Overview
Description
6-methoxy-1,2-dimethylquinolinium iodide is a useful research compound. Its molecular formula is C12H14INO and its molecular weight is 315.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.01201 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Indicators and Dyes
6-Methoxy-1,2-dimethylquinolinium iodide has been utilized in the development of fluorescent halide-sensitive quinolinium dyes. These dyes, produced by reacting 6-methoxyquinoline with various halides, exhibit fluorescence intensity reduction in the presence of halide ions, making them useful for halide solution concentration determination using Stern-Volmer kinetics. Their potential applications extend to biological halide sensing due to their water solubility and fluorescence properties (Geddes, Apperson, Karolin, & Birch, 2001).
Luminescent Materials
The compound has been involved in the synthesis of dimethine-cyanines containing the indolizine ring. These compounds show potential as luminescent materials due to their emission wavelengths above 400 nm in the solid state. This demonstrates their applicability in the field of luminescent material development (Liu Wei, 2004).
Nanoparticle Sizing
Bromide, iodide, and tetraphenylborate quaternary salts of 6-methoxyquinoline-derived dyes have been used in nanoparticle sizing. These dyes bind to negatively charged colloidal particles, facilitating the determination of particle size using time-resolved fluorescence anisotropy. This application is particularly significant in nanotechnology and material science (Geddes, Apperson, & Birch, 2000).
Fluorescence in Biological Studies
This compound demonstrates unique fluorescence properties that are significant in biological studies. The inclusion of this compound in the cavity of cucurbit[7]uril, for instance, shows a stable 1:1 complex with significant fluorescence alterations. Such properties make it an excellent probe for studying nonfluorescent compound inclusion in biological environments (Miskolczy, Harangozó, Biczók, Wintgens, Lorthioir, & Amiel, 2014).
Cancer Diagnosis and Imaging
In medical research, derivatives of this compound have been explored for imaging breast cancer. Radiolabeled analogs of this compound have shown potential in positron emission tomography (PET) for assessing the proliferative status of breast tumors. This application underlines its significance in oncological diagnostics and imaging (Tu, Dence, Ponde, Jones, Wheeler, Welch, & Mach, 2005).
Properties
IUPAC Name |
6-methoxy-1,2-dimethylquinolin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-9-4-5-10-8-11(14-3)6-7-12(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKMCXVGBOJRU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)OC)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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